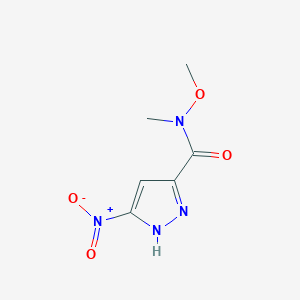

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Description

Chemical Classification and Nomenclature

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide belongs to the heterocyclic compound class, specifically categorized within the pyrazole carboxamide subfamily. The systematic nomenclature of this compound reflects its complex structural features, with the International Union of Pure and Applied Chemistry designation precisely describing the substitution pattern on the five-membered pyrazole ring. The compound possesses a molecular formula of C6H8N4O4 and a molecular weight of 200.15 daltons, indicating a relatively compact yet functionally diverse structure. The Chemical Abstracts Service registry number 1290181-44-0 provides unambiguous identification for this specific compound within chemical databases and literature.

The nomenclature system for this compound follows standard conventions for heterocyclic chemistry, where the pyrazole core serves as the parent structure. The numbering system begins with nitrogen atoms at positions 1 and 2, with subsequent carbon atoms numbered sequentially around the ring. The carboxamide functional group is positioned at the 5-position of the pyrazole ring, while the nitro group occupies the 3-position. The N-methoxy-N-methyl designation indicates that both substituents are attached to the amide nitrogen, creating a Weinreb amide functionality that imparts unique reactivity characteristics to the molecule.

The compound's classification extends beyond simple structural considerations to encompass its chemical behavior and potential applications. As a nitro-substituted pyrazole carboxamide, it belongs to a subclass of compounds known for their electron-deficient character due to the presence of the nitro group. This electron-withdrawing substituent significantly influences the compound's reactivity profile, affecting both nucleophilic and electrophilic reaction pathways. The simultaneous presence of electron-donating methoxy and methyl groups on the amide nitrogen creates an interesting electronic balance that contributes to the compound's unique properties.

Historical Context of Pyrazole Carboxamide Research

The historical development of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" for this class of five-membered heterocyclic compounds. The foundational work by Hans von Pechmann in 1898 established classical synthetic methodologies for pyrazole construction, utilizing acetylene and diazomethane in what became known as the Pechmann pyrazole synthesis. These early investigations laid the groundwork for the extensive exploration of pyrazole derivatives that would follow in subsequent decades.

The evolution of pyrazole carboxamide research has been marked by significant milestones in both synthetic methodology and application development. Pyrazole derivatives have demonstrated remarkable versatility in biological systems, exhibiting anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant, and antiviral effects. This broad spectrum of biological activities has driven continued research interest and has established pyrazole carboxamides as privileged scaffolds in medicinal chemistry.

Contemporary research in pyrazole carboxamide chemistry has been significantly influenced by advances in understanding structure-activity relationships. Studies on pyrazole-5-carboxamide derivatives have revealed their effectiveness against parasitic nematodes, with specific compounds demonstrating inhibition of larval motility and development in Haemonchus contortus. These findings have expanded the potential applications of pyrazole carboxamides beyond traditional pharmaceutical uses to include veterinary and agricultural applications.

The development of synthetic methodologies for complex pyrazole carboxamides has paralleled advances in organic synthesis techniques. Modern approaches often employ multi-step synthetic strategies involving cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce specific substituents. The introduction of methoxy, methyl, and nitro groups typically requires carefully orchestrated synthetic sequences that take advantage of the differential reactivity of various positions on the pyrazole ring.

Significance in Heterocyclic Chemistry

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide occupies a significant position within heterocyclic chemistry due to its unique combination of structural features and electronic properties. The compound exemplifies the principles of heterocyclic design, where the incorporation of nitrogen atoms into a five-membered ring system creates opportunities for diverse substitution patterns and functional group modifications. The pyrazole core provides a stable aromatic framework that can accommodate various substituents while maintaining structural integrity.

The significance of this compound extends to its role as a model system for understanding the effects of substituent positioning on heterocyclic reactivity. The 3-nitro substitution introduces strong electron-withdrawing character that influences the entire molecular electronic distribution. This effect is particularly pronounced due to the direct conjugation between the nitro group and the pyrazole ring system. Simultaneously, the N-methoxy-N-methyl carboxamide functionality at the 5-position provides both steric bulk and electronic modulation through its amide resonance.

Research into pyrazole-4-carboxamide derivatives has demonstrated dual action modes, including succinate dehydrogenase inhibition and membrane integrity disruption. These findings highlight the complexity of biological interactions possible with substituted pyrazole carboxamides and underscore the importance of systematic structural variation in understanding mechanism of action. The specific substitution pattern in N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide provides a valuable reference point for comparative studies within this compound class.

The compound's significance is further enhanced by its potential utility in synthetic organic chemistry as a building block for more complex molecular architectures. The multiple reactive sites present in the molecule, including the carboxamide functionality and the electron-deficient pyrazole ring, offer numerous opportunities for further chemical modification. This versatility makes the compound valuable not only as a final target but also as an intermediate in the synthesis of more elaborate heterocyclic systems.

Position Within Pyrazole Derivative Classification Systems

Within the comprehensive classification system for pyrazole derivatives, N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide occupies a specific niche defined by its substitution pattern and functional group composition. The compound can be categorized as a 1H-pyrazole-5-carboxamide with additional 3-nitro substitution and N,N-disubstituted amide functionality. This classification places it within a subset of pyrazole derivatives characterized by significant electronic modification of the parent heterocycle.

The classification system for pyrazole derivatives typically considers both the substitution pattern on the ring and the nature of functional groups present. N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide falls into the category of polysubstituted pyrazoles, specifically those bearing both electron-withdrawing and electron-donating substituents. The presence of the nitro group classifies it among electron-deficient pyrazoles, while the methoxy and methyl groups on the amide nitrogen introduce nucleophilic character.

| Classification Category | Specific Features | Electronic Character |

|---|---|---|

| Parent Heterocycle | 1H-Pyrazole | Aromatic, moderate basicity |

| Ring Substitution | 3-Nitro-5-carboxamide | Electron-withdrawing dominance |

| Amide Substitution | N-Methoxy-N-methyl | Weinreb amide character |

| Overall Classification | Polysubstituted electron-deficient pyrazole | Mixed electronic properties |

The compound's position within pyrazole derivative classification systems is further defined by its relationship to other bioactive pyrazole carboxamides. Recent studies have identified pyrazole-5-carboxamide compounds with significant biological activities, including those effective against parasitic nematodes. The specific substitution pattern of N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide places it within a subgroup of compounds that combine the beneficial properties of pyrazole carboxamides with the unique reactivity imparted by nitro substitution.

Properties

IUPAC Name |

N-methoxy-N-methyl-5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9(14-2)6(11)4-3-5(8-7-4)10(12)13/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZMKFNUAXZWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NNC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

1. Chemical Structure and Properties

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide features a pyrazole ring with a methoxy and methyl group attached to the nitrogen atoms, along with a nitro group at the 3-position and a carboxamide at the 5-position. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

2.1 Anticancer Activity

Research indicates that compounds with similar pyrazole frameworks exhibit significant anticancer properties. For instance, derivatives that inhibit the extracellular signal-regulated kinase (ERK) pathway have shown promise in cancer treatment. In one study, pyrazole analogues demonstrated nanomolar potency against ERK5, suggesting that N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide could possess similar inhibitory effects on cancer cell proliferation and migration .

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well-documented. Compounds related to N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, certain pyrazole derivatives exhibited comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2.3 Antimicrobial Properties

Pyrazoles have also been explored for their antimicrobial effects. Studies have shown that specific derivatives can inhibit the growth of various bacterial strains and fungi. The compound's ability to disrupt microbial cell functions could be attributed to its interaction with key metabolic pathways .

The biological activity of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression .

- Signal Transduction Modulation : The inhibition of pathways such as ERK may result in reduced cancer cell survival and proliferation, highlighting the importance of this compound in oncology .

4. Research Findings

Several studies have evaluated the pharmacological properties of pyrazole derivatives:

5. Case Studies

Case Study 1 : A study involving a series of pyrazole derivatives demonstrated that modifications at various positions on the pyrazole ring significantly influenced their anticancer activity against MCF-7 breast cancer cells . The most potent derivative exhibited an IC50 value comparable to leading chemotherapeutics.

Case Study 2 : Another investigation highlighted the anti-inflammatory properties of a closely related compound in carrageenan-induced edema models in mice, showing significant reduction in swelling compared to control groups treated with standard NSAIDs .

Scientific Research Applications

Pharmacological Applications

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide belongs to a broader class of pyrazole derivatives, which are known for their extensive pharmacological properties. The following sections detail its specific applications.

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with the pyrazole nucleus can inhibit inflammatory responses effectively. For instance, a study demonstrated that various pyrazole derivatives exhibited significant inhibition of carrageenan-induced paw edema in animal models, suggesting their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Inhibition (%) | Reference |

|---|---|---|

| N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide | TBD | TBD |

| Standard Drug (Diclofenac) | 86.72 |

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Pyrazole derivatives are reported to possess activity against various bacterial and fungal strains. For example, studies have indicated that certain pyrazole compounds demonstrate high efficacy against Mycobacterium tuberculosis and other pathogenic microorganisms .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide | E. coli | TBD | TBD |

| Standard Drug (Rifampicin) | M. tuberculosis | 0.25 |

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide. These compounds are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways .

Synthesis and Mechanism of Action

The synthesis of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate nitro-substituted precursors with methoxy and methyl amine derivatives. The resulting compound's mechanism of action is believed to involve the inhibition of specific enzymes linked to inflammatory processes and microbial growth.

Case Studies

Several case studies highlight the applications of this compound:

Anti-inflammatory Case Study

In a controlled study involving carrageenan-induced inflammation in rats, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide was administered at varying doses. Results indicated a dose-dependent reduction in edema, comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Case Study

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition at concentrations as low as 20 µg/mL, indicating its potential as a therapeutic agent against resistant strains .

Comparison with Similar Compounds

Key Observations :

- Nitro Position: The target compound’s nitro group at position 3 contrasts with derivatives like 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (nitro at position 4) .

- Carboxamide Substituents : The N-methoxy-N-methyl group in the target compound differs from simpler carboxamides (e.g., -CONH₂ in ) or methylamide groups (e.g., -CONHMe in ), which may enhance metabolic stability or lipophilicity .

Physicochemical Properties

Key Observations :

- The nitro group in the target compound reduces LogP compared to its phenyl analog, suggesting improved aqueous solubility .

Preparation Methods

Synthetic Routes and Key Steps

The compound’s structure features a pyrazole core with a nitro group at position 3, a methoxy-N-methyl carboxamide at position 5, and a methyl group at position 1. Synthetic strategies prioritize regioselective nitration and functional group compatibility.

Route 1: Nitration of Pre-Functionalized Pyrazole Carboxamide

This method involves nitrating a pre-formed pyrazole carboxamide precursor.

Steps :

- Synthesis of N-Methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide :

- Starting Material : Ethyl 1-methyl-1H-pyrazole-5-carboxylate.

- Reaction : Treat with methyl magnesium bromide (3.0 M in diethyl ether) at −40°C under inert atmosphere, followed by warming to 20°C for 16 hours.

- Yield : Crude product (pale brown liquid), confirmed via TLC and NMR.

- Nitration at Position 3 :

- Conditions : Use fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

- Regioselectivity : The carboxamide group at position 5 acts as a meta-director, favoring nitration at position 3.

- Challenges : Nitro group introduction requires careful temperature control to avoid side reactions (e.g., over-nitration).

Route 2: Cyclization of Nitro-Containing Precursors

Building the pyrazole ring with the nitro group already in place.

Steps :

- Synthesis of 3-Nitro-1H-pyrazole-5-carboxylic Acid :

- Starting Material : 1-Nitropyrazole.

- Reaction : Reflux in benzonitrile for 2 hours, followed by precipitation in hexanes.

- Yield : 91%.

- Conversion to Carboxamide :

- Activation : Convert the carboxylic acid to an acid chloride (e.g., using thionyl chloride).

- Amination : React with N-methoxy-N-methylamine in dichloromethane with a base (e.g., triethylamine).

Critical Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nitration of Carboxamide | Direct functionalization; fewer steps | Risk of over-nitration; regioselectivity | ~70–85% |

| Cyclization Approach | Precise nitro placement early in synthesis | Multi-step; requires stable intermediates | ~60–75% |

- Regioselectivity : Electron-donating groups (e.g., methoxy) and steric effects influence nitro positioning.

- Functional Group Compatibility : Grignard reagents (Route 1) may react with nitro groups, necessitating protective strategies.

Optimized Protocol (Based on Patent CN103044331A)

A modified approach inspired by bromination/amination methods:

-

- React ethyl 1-methyl-1H-pyrazole-5-carboxylate with bromine (Br₂) in dichloromethane at 10°C.

- Intermediate : Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (95.4% yield).

-

- Replace bromine with nitro group using sodium nitrite (NaNO₂) and copper(I) iodide (CuI) in DMF at 80°C.

-

- Treat the nitro-containing ester with N-methoxy-N-methylamine and lithium hydroxide (LiOH) in THF/water.

Yield : ~80–88% (over three steps).

Spectroscopic Validation

Industrial Scalability

- Solvent Choice : Benzonitrile (high boiling point) enables efficient reflux.

- Cost-Effectiveness : Route 2 minimizes hazardous nitration steps, favoring large-scale production.

Q & A

Q. Key Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates (critical for minimizing side products) .

- Adjust stoichiometry of nitro-substituting agents (e.g., HNO₃/H₂SO₄) to balance reactivity and stability .

Which spectroscopic techniques are most effective for confirming the structure of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide?

Basic Research Focus

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and methyl (N-CH₃) groups via characteristic shifts (δ 3.2–3.5 ppm for methoxy; δ 3.0–3.3 ppm for N-methyl) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the nitro and carboxamide groups .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1550 cm⁻¹) stretching vibrations .

Q. Advanced Validation :

- Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms regiochemistry of substituents .

How do substituents on the pyrazole ring influence the biological activity of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal:

- Nitro Group Position : Para-nitro substitution (vs. meta) enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibitors) .

- Methoxy-Methyl Group : Increases lipophilicity, enhancing membrane permeability but potentially reducing solubility. Derivatives with shorter alkyl chains (e.g., ethyl vs. propyl) show better bioavailability .

- Pyrazole Core Modifications : Adding electron-donating groups (e.g., -NH₂) at the 4-position can modulate redox properties and reduce cytotoxicity .

Q. Methodological Approach :

- Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) to correlate substituent effects with activity .

What computational methods are used to predict the electronic properties of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity and charge distribution. For example, nitro groups lower LUMO energy, facilitating electrophilic interactions .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions, guiding derivatization strategies .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and stability in biological matrices (e.g., blood plasma) .

Validation : Cross-reference computational results with experimental UV-Vis spectra and cyclic voltammetry data .

How can researchers address discrepancies in reported biological activities of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide derivatives?

Advanced Research Focus

Discrepancies often arise from:

- Variability in Assay Conditions (e.g., pH, temperature, cell lines). Standardize protocols using guidelines like AOAC SMPR .

- Impurity Profiles : LC-MS purity checks (>98%) are critical; trace solvents (e.g., DMF residuals) can skew results .

- Structural Isomerism : Use 2D NMR (COSY, NOESY) to confirm regiochemistry, as misassignment of nitro/methoxy positions can alter activity .

Q. Resolution Strategy :

- Meta-analysis of published data with emphasis on controlled variables (e.g., IC₅₀ values under identical pH/temperature) .

What are the challenges in crystallizing N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, and how can they be mitigated?

Q. Advanced Research Focus

- Low Solubility : Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.

- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .

- Crystal Packing Issues : Introduce hydrogen-bond donors (e.g., -OH groups) in co-crystallization agents to stabilize lattice structures .

Validation : Compare experimental XRD data (e.g., unit cell parameters) with Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.